molecular formula C10H9ClO4 B12085376 (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid CAS No. 1047975-16-5

(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid

Cat. No.: B12085376
CAS No.: 1047975-16-5
M. Wt: 228.63 g/mol
InChI Key: PPRDDFIRQKQEQN-LURJTMIESA-N
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Description

(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorobenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid typically involves the esterification of (2S)-2-hydroxypropanoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 20°C for about an hour to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and 4-chlorobenzoic acid.

    Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: (2S)-2-hydroxypropanoic acid and 4-chlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding carboxylic acids or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to understand the interactions of chlorobenzoyl derivatives with biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (2RS)-2-(4-Butylphenyl)propanoic acid:

    (2S)-2-Hydroxypropanoic acid: The parent compound without the chlorobenzoyl group.

    4-Chlorobenzoic acid: The aromatic acid component of the hydrolysis product.

Uniqueness: (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid is unique due to the presence of both the chlorobenzoyl and propanoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1047975-16-5

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

(2S)-2-(4-chlorobenzoyl)oxypropanoic acid

InChI

InChI=1S/C10H9ClO4/c1-6(9(12)13)15-10(14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

PPRDDFIRQKQEQN-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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